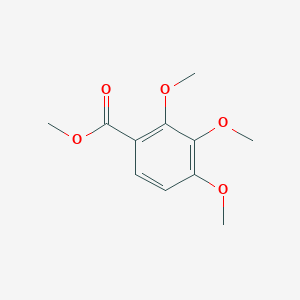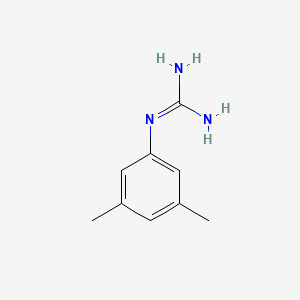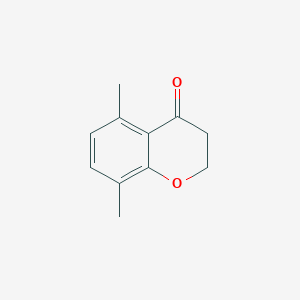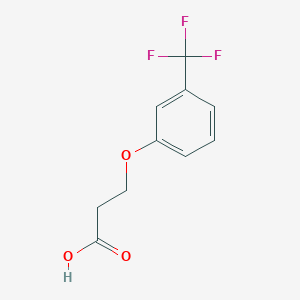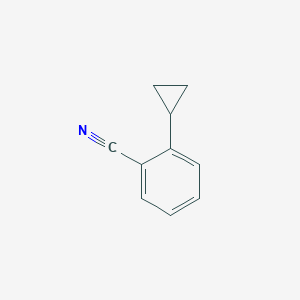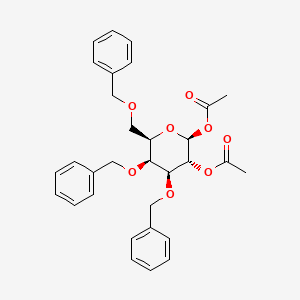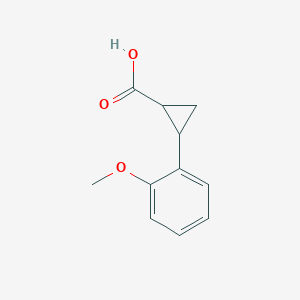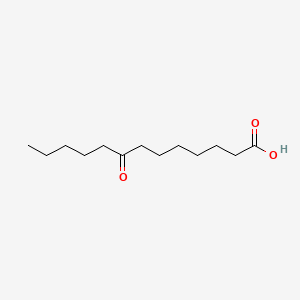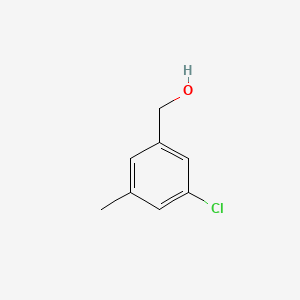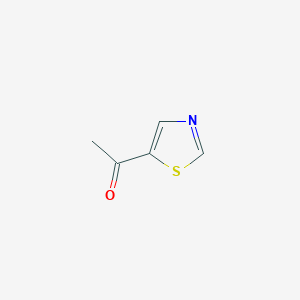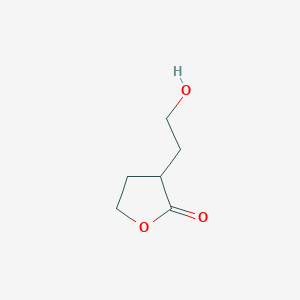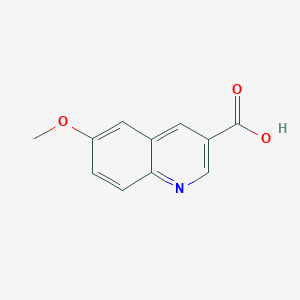
6-Methoxyquinoline-3-carboxylic acid
Overview
Description
6-Methoxyquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by a quinoline ring substituted with a methoxy group at the 6-position and a carboxylic acid group at the 3-position. This compound is a yellow crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
Target of Action
The primary targets of 6-Methoxyquinoline-3-carboxylic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers for the exploration of its potential applications .
Mode of Action
It is known that quinoline derivatives, to which this compound belongs, can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Quinoline derivatives have been shown to have diverse biological activities, suggesting they may interact with multiple pathways .
Result of Action
Quinoline derivatives have been reported to exhibit antioxidant, anti-inflammatory, and antitumor properties .
Biochemical Analysis
Biochemical Properties
6-Methoxyquinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain proteomic research targets . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical studies.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact proteomic research, indicating its role in altering protein expression and function . These effects can lead to changes in cellular behavior, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity This binding can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have observed that prolonged exposure to this compound can lead to sustained changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain concentration is required to achieve a noticeable impact. It is crucial to determine the optimal dosage to maximize benefits and minimize risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific tissues can influence its effectiveness and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-3-carboxylic acid typically involves the functionalization of a quinoline precursor. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone under acidic conditions . Another method involves the oxidation of 6-methoxyquinoline-3-carbaldehyde to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carboxylic acid group to an aldehyde or alcohol.
Substitution: Electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Scientific Research Applications
6-Methoxyquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorescent zinc and chlorine sensors.
Biology: Investigated for its potential as an inhibitor of bacterial DNA gyrase and topoisomerase.
Medicine: Explored for its potential therapeutic applications, including as a tubulin polymerization inhibitor.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
6-Hydroxyquinoline-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
6-Methoxyquinoline-3-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness: 6-Methoxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and stability, while the carboxylic acid group provides a site for further functionalization and derivatization .
Properties
IUPAC Name |
6-methoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-2-3-10-7(5-9)4-8(6-12-10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFFBQNKTUMKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557847 | |
| Record name | 6-Methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-47-8 | |
| Record name | 6-Methoxyquinoline-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71082-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

